molecular formula C12H13F2NOS B8665389 Isoxazole, 3-[[(2,6-difluorophenyl)methyl]thio]-4,5-dihydro-5,5-dimethyl- CAS No. 326829-04-3

Isoxazole, 3-[[(2,6-difluorophenyl)methyl]thio]-4,5-dihydro-5,5-dimethyl-

Cat. No. B8665389
CAS RN: 326829-04-3
M. Wt: 257.30 g/mol
InChI Key: LNPQBZAHOUCTSB-UHFFFAOYSA-N
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Description

Isoxazole, 3-[[(2,6-difluorophenyl)methyl]thio]-4,5-dihydro-5,5-dimethyl- is a useful research compound. Its molecular formula is C12H13F2NOS and its molecular weight is 257.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isoxazole, 3-[[(2,6-difluorophenyl)methyl]thio]-4,5-dihydro-5,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoxazole, 3-[[(2,6-difluorophenyl)methyl]thio]-4,5-dihydro-5,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

326829-04-3

Molecular Formula

C12H13F2NOS

Molecular Weight

257.30 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methylsulfanyl]-5,5-dimethyl-4H-1,2-oxazole

InChI

InChI=1S/C12H13F2NOS/c1-12(2)6-11(15-16-12)17-7-8-9(13)4-3-5-10(8)14/h3-5H,6-7H2,1-2H3

InChI Key

LNPQBZAHOUCTSB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)SCC2=C(C=CC=C2F)F)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Difluorobenzyl alcohol (0.2 ml, 1.8 mmol), thiourea (165 mg, 2.2 mmol), aqueous hydrochloric acid (2M) (2.7 ml) and 1,4-dioxane (3 ml) were mixed and the mixture heated in a sealed vessel in the microwave at 140° C. for 10 minutes. Potassium carbonate (1.1 g, 8 mmol) and 3-methanesulfonyl-5,5-dimethyl-4,5-dihydroisoxazole (380 mg, 2.1 mmol) were added and the mixture was stirred in an open vessel for 10 minutes. The mixture was heated in a sealed vessel in the microwave at 150° C. for 10 minutes. The mixture was diluted with water and extracted with ethyl acetate. The organic extract was washed with water, dried over magnesium sulfate and concentrated. The crude material was purified by chromatography on silica gel (eluent: ethyl acetate/hexane) to give the product as a white solid (120 mg, 26% yield). M.p. 85-87° C. 1H-NMR (400 MHz, CDCl3): 1.43 (6H, s, Me), 2.82 (2H, s, CH2), 4.36 (2H, s, CH2), 6.90 (2H, d, CH), 7.26 (1H, t, CH).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
380 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
26%

Synthesis routes and methods II

Procedure details

To a solution of 5.0 g (28.2 mmoles) of 3-methylsulfonyl-5,5-dimethyl-2-isoxazoline (present compound No. 2-1) dissolved in 50 ml of DMF were added, with ice-cooling, 4.5 g (purity: 70%, 56.1 mmoles) of sodium hydrogensulfide hydrate, 7.8 g (56.4 mmoles) of potassium carbonate and 8.7 g (56.5 mmoles) of Rongalit. The mixture was stirred for 2 hours. Thereto was added 5.8 g (28.0 mmoles) of 2,6-difluorobenzylbenzyl bromide. The mixture was stirred at room temperature for 12 hours to give rise to a reaction. After the completion of the reaction, the reaction mixture was poured into water, followed by extraction with ethyl acetate. The resulting organic phase was washed with an aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography (solvent system=hexane-ethyl acetate) to obtain 5.8 g (yield: 80.0%) of 3-(2,6-difluorobenzylthio)-5,5-dimethyl-2-isoxazoline as a white powder (melting point: 77 to 80° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium hydrogensulfide hydrate
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Quantity
8.7 g
Type
reactant
Reaction Step Four
Quantity
5.8 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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